2-(Difluoromethyl)-4-fluorobenzonitrile
Description
2-(Difluoromethyl)-4-fluorobenzonitrile (C₈H₄F₃N) is a fluorinated aromatic nitrile characterized by a difluoromethyl (-CF₂H) group at the ortho position and a fluorine atom at the para position relative to the nitrile (-CN) group. This compound belongs to a class of benzonitrile derivatives widely studied for their applications in agrochemicals and pharmaceuticals, owing to fluorine's ability to enhance metabolic stability, lipophilicity, and bioavailability . The difluoromethyl group contributes to electronic and steric effects, influencing both reactivity and interaction with biological targets, such as enzymes in fungal respiration pathways .
Properties
CAS No. |
1261825-82-4 |
|---|---|
Molecular Formula |
C8H4F3N |
Molecular Weight |
171.122 |
IUPAC Name |
2-(difluoromethyl)-4-fluorobenzonitrile |
InChI |
InChI=1S/C8H4F3N/c9-6-2-1-5(4-12)7(3-6)8(10)11/h1-3,8H |
InChI Key |
QAOHEQPFDASMOT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1F)C(F)F)C#N |
Synonyms |
4-fluoro-2-(difluoroMethyl)benzonitrile |
Origin of Product |
United States |
Comparison with Similar Compounds
The structural and functional properties of 2-(difluoromethyl)-4-fluorobenzonitrile are best contextualized against analogs with variations in substituents, fluorine placement, and ring systems. Below is a detailed comparison:
Substituent Variations in Benzonitrile Derivatives
Key Insights :
- Bioactivity : Difluoromethyl-substituted compounds are prominent in agrochemicals (e.g., SDH inhibitors like boscalid derivatives) due to balanced steric and electronic profiles .
Fluorine Positioning and Ring Modifications
- Ortho vs.
- Biphenyl Systems : Analogs like 2-fluoro-4-(4-fluorophenyl)benzonitrile (CAS 1214332-40-7) extend conjugation, improving binding affinity in kinase inhibitors .
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